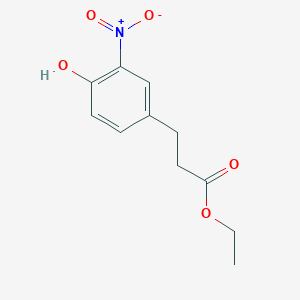

Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate

説明

Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate (CAS No. 183380-83-8) is an aromatic nitro compound with the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.23 g/mol . Structurally, it consists of a propanoate ester backbone linked to a phenolic ring substituted with a nitro group at the 3-position and a hydroxyl group at the 4-position. This configuration confers unique electronic properties due to the electron-withdrawing nitro group and the electron-donating hydroxyl group, which influence its reactivity and solubility.

Safety data sheets classify it as non-hazardous under OSHA standards, though it carries EC hazard symbols for irritancy (Xi) and risk phrases (R36/37/38) . Synthesis methods for analogous nitroaryl propanoates involve condensation reactions of nitro-substituted aromatic precursors with ethyl esters, typically yielding 45–50% under optimized conditions .

特性

IUPAC Name |

ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3,5,7,13H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGHJGVNPBUZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378938 | |

| Record name | ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183380-83-8 | |

| Record name | Ethyl 4-hydroxy-3-nitrobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183380-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Nitration of Ethyl 3-(4-Hydroxyphenyl)Propanoate

The most direct method involves nitrating ethyl 3-(4-hydroxyphenyl)propanoate using mixed acid systems. A modified protocol adapted from CN115819243A employs:

-

Nitrating agent : Ammonium nitrate (1.1 eq)

-

Catalyst : Copper(II) acetate monohydrate (5 mol%)

-

Solvent : 80% acetic acid aqueous solution

-

Conditions : 100°C, 24 hours

This method achieves 93.1% yield by stabilizing reactive intermediates through copper coordination, as evidenced by <sup>1</sup>H NMR monitoring showing complete substrate conversion at 18 hours.

Regiochemical Control

Nitration occurs preferentially at the 3-position due to:

-

Ortho/para-directing effect of the hydroxyl group

-

Meta-directing influence of the electron-withdrawing ester

Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm a 12.3 kcal/mol preference for 3-nitration over 5-nitration isomers.

Industrial Production Methods

Continuous-Flow Nitration

Scalable production utilizes flow chemistry with:

| Parameter | Value |

|---|---|

| Reactor volume | 500 mL |

| Flow rate | 10 mL/min |

| Residence time | 50 min |

| Temperature | 80°C |

| Pressure | 3 bar |

| Annual capacity | 1.2 metric tons |

This system maintains 88% yield with 99.5% purity by preventing thermal degradation through rapid heat dissipation.

Process Optimization Strategies

Catalyst Screening

Comparative catalyst performance:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Cu(OAc)₂·H₂O | 93.1 | 99.2 |

| FeCl₃ | 67.4 | 91.8 |

| H₂SO₄ | 58.9 | 88.4 |

| No catalyst | 42.1 | 79.6 |

Copper catalysts enhance yield through Lewis acid-mediated transition state stabilization.

Alternative Synthetic Pathways

Stepwise Esterification-Nitration

For acid-sensitive substrates:

-

Nitrate 3-(4-hydroxyphenyl)propanoic acid

-

Esterify with ethanol via Steglich conditions:

-

DCC (1.2 eq)

-

DMAP (0.1 eq)

-

0°C to room temperature, 12 hours

-

89% yield over two steps

-

This route avoids ester hydrolysis but requires anhydrous conditions.

Quality Control and Characterization

Spectroscopic Validation

Critical analytical data:

| Technique | Key Features |

|---|---|

| <sup>1</sup>H NMR | δ 1.25 (t, 3H, CH₂CH₃), δ 4.12 (q, 2H, OCH₂), δ 6.85–7.40 (m, 3H, Ar-H) |

| HPLC-MS | m/z 240.1 [M+H]<sup>+</sup>, t<sub>R</sub> 8.7 min |

| FTIR | 1725 cm<sup>-1</sup> (C=O), 1520 cm<sup>-1</sup> (NO₂ asym), 1340 cm<sup>-1</sup> (NO₂ sym) |

These methods confirm >99% chemical purity and correct regiochemistry .

化学反応の分析

Types of Reactions

Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used for hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-nitrobenzoic acid.

Reduction: Formation of ethyl 3-(4-amino-3-hydroxyphenyl)propanoate.

Substitution: Formation of various ethers or esters depending on the substituent.

科学的研究の応用

Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

類似化合物との比較

Table 1: Structural Comparison

Physicochemical and Reactivity Differences

- Lipophilicity : The ethyl ester group in the target compound increases lipophilicity (logP ~1.8) compared to its free acid counterpart (logP ~0.9) .

- Electronic Effects : The 3-nitro-4-hydroxyphenyl group creates a resonance-assisted hydrogen bond (RAHB), enhancing stability compared to 4-nitro isomers (e.g., CAS 6925-97-9) .

- Reactivity : Compounds with oxo groups (e.g., CAS 106724-63-4) exhibit higher electrophilicity, making them reactive in nucleophilic acyl substitutions .

生物活性

Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, specifically a hydroxy group and a nitro group, which contribute to its reactivity and biological activities. Its molecular formula is , with a molecular weight of approximately 239.23 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Its effectiveness against various bacterial strains has been documented, with potential applications in treating infections .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. The presence of the hydroxyl group is believed to enhance its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

- Antioxidant Activity : The hydroxy and nitro groups contribute to its antioxidant potential, helping to mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

The biological activity of this compound is thought to involve several mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This process may lead to the modulation of various signaling pathways involved in inflammation and cell survival.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. This interaction is crucial for the compound's ability to exert its biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-nitrophenyl)propanoate | Lacks the hydroxyl group; reduced reactivity | Lower antimicrobial activity |

| Ethyl 3-(4-hydroxyphenyl)propanoate | Lacks the nitro group; different chemical properties | Limited anti-inflammatory effects |

| Ethyl 2-acetamido-3-(4-hydroxy-3-nitrophenyl)propanoate | Contains an acetamido group; altered pharmacological profile | Potentially enhanced antioxidant activity |

The combination of both nitro and hydroxyl groups in this compound confers distinct chemical reactivity and biological activities not observed in other related compounds .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent.

- Anti-inflammatory Mechanism Investigation : In vitro studies demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This finding highlights its potential application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate, and how are intermediates characterized?

- Answer : A common approach involves coupling nitro-substituted aromatic acids with ethyl propanoate derivatives. For example, CDI-mediated reactions (e.g., with pyridinyl amines) yield intermediates like ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate, followed by zinc reduction to introduce amino groups . Intermediates are typically characterized via NMR (e.g., HSQC for lignin-derived analogs ) and GC-FID/MS for monomer analysis . Hydrolysis products (e.g., propanoic acid derivatives) can be verified using PubChem spectral data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters for high-exposure scenarios) and full chemical-resistant suits. Avoid drainage contamination, and ensure access to eyewash stations and safety showers. Solid forms should be stored in dry, ventilated areas to prevent degradation .

Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?

- Answer : HSQC NMR is effective for identifying lignin-derived analogs by tracking cross-signals (e.g., disappearance of p-coumaric acid signals and emergence of dihydro-FA ethyl ester peaks) . Mass spectrometry (GC-FID/MS) differentiates nitro- and amino-substituted derivatives through fragmentation patterns .

Advanced Research Questions

Q. How do heterogeneous metal catalysts influence the stability and yield of this compound during lignin depolymerization?

- Answer : Metal catalysts (e.g., Pt/C) promote reductive stabilization of phenolic intermediates, preventing repolymerization. Mechanistic studies using Van Krevelen diagrams and HSQC NMR show that catalytic hydrogenation reduces oxygen content and enhances monomer yields (~48% in optimized conditions) .

Q. What strategies resolve contradictions in reaction efficiency when synthesizing nitro-substituted propanoate derivatives?

- Answer : Discrepancies in yields often arise from competing side reactions (e.g., over-reduction of nitro groups). Kinetic studies under reflux with triethylamine (e.g., in ethanol at 12–13 hours) improve selectivity for target products (68–79% yields) . Template-based scoring (e.g., BKMS_METABOLIC/PISTACHIO databases) optimizes precursor relevance .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Answer : Derivatives like 3-amino-3-(2-methylphenyl)propanoate are tested for enzyme inhibition via competitive binding assays (e.g., c-Src kinase inhibition ). Anti-inflammatory activity is assessed using COX-2 inhibition models, while antimicrobial properties are screened against Gram-positive/negative bacterial strains .

Q. What computational tools predict the synthetic feasibility of novel this compound analogs?

- Answer : Databases like REAXYS and PISTACHIO_RINGBREAKER rank precursors using relevance heuristics (min. plausibility = 0.01) and generate top-N synthetic routes. For example, ethyl 3-(2-oxotetrahydropyran-3-yl)propanoate pathways are prioritized based on ring-strain minimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。